9-Chloronaphtho[1,2-B]thiophen-3(2H)-one
CAS No.: 6259-73-0
Cat. No.: VC3286062
Molecular Formula: C12H7ClOS
Molecular Weight: 234.7 g/mol
* For research use only. Not for human or veterinary use.
![9-Chloronaphtho[1,2-B]thiophen-3(2H)-one - 6259-73-0](/images/structure/VC3286062.png)
Specification
CAS No. | 6259-73-0 |
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Molecular Formula | C12H7ClOS |
Molecular Weight | 234.7 g/mol |
IUPAC Name | 9-chlorobenzo[g][1]benzothiol-3-one |
Standard InChI | InChI=1S/C12H7ClOS/c13-9-3-1-2-7-4-5-8-10(14)6-15-12(8)11(7)9/h1-5H,6H2 |
Standard InChI Key | OUNPATOKDNNIEL-UHFFFAOYSA-N |
SMILES | C1C(=O)C2=C(S1)C3=C(C=CC=C3Cl)C=C2 |
Canonical SMILES | C1C(=O)C2=C(S1)C3=C(C=CC=C3Cl)C=C2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Framework and Identification
9-Chloronaphtho[1,2-B]thiophen-3(2H)-one represents a specialized heterocyclic system containing a naphthalene unit fused to a thiophene ring, with a ketone group at position 3 and a chlorine substituent at position 9. This structure combines the extended π-system of naphthalene with the electron-rich properties of thiophene, creating a molecule with interesting electronic distribution. The compound belongs to the broader class of naphthothiophenes, which are structurally related to benzothiophenes but possess additional fused benzene rings.
Similar to benzothiophene derivatives described in the literature, the 3(2H)-one functionality suggests the existence of potential keto-enol tautomerism, as observed in 2-aroylbenzo[b]thiophen-3-ols . The presence of the chlorine substituent at position 9 likely influences the electronic distribution across the molecule, potentially affecting its reactivity and physicochemical properties.
Physicochemical Properties
While specific experimental data for 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one is limited in the provided search results, the physiochemical properties can be extrapolated based on structurally similar compounds. The properties presented in Table 1 are derived from structural considerations and comparison with related heterocyclic systems.
Table 1: Predicted Physicochemical Properties of 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one |
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Property |
---------------------------- |
Physical Appearance |
Solubility |
Tautomerism |
UV-Vis Absorption |
Melting Point Range |
The compound likely exhibits characteristic spectroscopic features, including distinctive 1H NMR signals for aromatic protons in the 7.0-8.5 ppm range and 13C NMR signals for the carbonyl carbon around 190-200 ppm, based on patterns observed in structurally related benzothiophene derivatives .
Tautomerism and Structural Dynamics
Similar to the 2-aroylbenzo[b]thiophen-3-ols discussed in the literature, 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one may exist in equilibrium between keto and enol tautomeric forms. In related compounds, the predominance of either tautomer is influenced by electronic factors of substituents . In the case of 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one, the electron-withdrawing nature of the chloro substituent might favor the enol tautomer, drawing parallels to observations in benzothiophene systems where electron-withdrawing groups promote enol formation .
Synthetic Approaches and Methodologies
Reaction Conditions and Optimization
Based on the synthesis of benzothiophene derivatives described in the literature, optimal reaction conditions for similar heterocyclic compounds typically involve:
Table 2: Proposed Reaction Conditions for 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one Synthesis |
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Parameter |
------------------- |
Base |
Solvent |
Temperature |
Reaction Time |
Purification |
The efficiency of these proposed conditions would likely be influenced by the extended aromatic system of the naphthalene moiety and the electronic effect of the chlorine substituent. As observed with benzothiophene derivatives, the presence of electron-withdrawing groups may affect the tautomeric equilibrium of the product .
Mechanistic Considerations
Drawing parallels to the mechanism proposed for 2-aroylbenzo[b]thiophen-3-ol formation, the synthesis of 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one might proceed through similar intermediates . The reaction would likely involve nucleophilic attack, followed by intramolecular cyclization and subsequent keto-enol tautomerization, as described for analogous compounds. The electronic influence of the chlorine substituent would potentially modify the reaction kinetics and product stability.
Reactivity Profile and Chemical Transformations
Functional Group Transformations
The 3(2H)-one functionality in 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one presents opportunities for various chemical transformations, similar to those observed with benzothiophene analogs. Based on reactions reported for structurally related compounds, several potential transformations can be proposed:
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Alkylation of the enol form, similar to the propargylation of benzothiophene-3-ols
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Reduction of the ketone to form the corresponding alcohol
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Nucleophilic addition reactions at the carbonyl carbon
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Halogenation at reactive positions of the aromatic rings
Table 3: Potential Click Chemistry Transformations of 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one |
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Step |
------ |
1 |
2 |
3 |
4 |
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
The structural characterization of 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one would likely involve detailed NMR analysis. Based on data from related compounds, the expected 1H NMR spectral features might include:
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Aromatic proton signals in the region of 7.0-8.5 ppm corresponding to the naphthalene moiety
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Potential enol proton signal (if present) at approximately 13-14 ppm
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Potential keto form might show a characteristic singlet around 4.5-5.5 ppm for the H-2 proton
The 13C NMR spectrum would likely show characteristic signals including:
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Carbonyl carbon at approximately 190-200 ppm
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Aromatic carbon signals between 120-145 ppm
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Thiophene ring carbons with distinctive chemical shifts
Mass Spectrometry and Other Analytical Techniques
Mass spectrometric analysis of 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one would likely show characteristic fragmentation patterns. Based on patterns observed in similar heterocyclic compounds, potential fragments might include loss of CO, loss of the chlorine substituent, and fragmentation of the thiophene ring . High-resolution mass spectrometry would provide accurate mass determination, confirming the molecular formula.
IR spectroscopy would be valuable for identifying key functional groups, with expected absorption bands for:
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Carbonyl stretching around 1680-1700 cm⁻¹
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C=C stretching of aromatic rings at approximately 1600 cm⁻¹
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C-Cl stretching in the 700-800 cm⁻¹ region
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